Superior SDH Enzymatic Inhibition: Antifungal agent 125 vs. Commercial SDHI Boscalid
In a direct head-to-head SDH enzymatic activity assay, Antifungal agent 125 (compound 4H) demonstrated superior inhibition compared to the commercial SDHI boscalid [1].
| Evidence Dimension | IC50 for SDH Enzyme Inhibition |
|---|---|
| Target Compound Data | 3.59 μg/mL |
| Comparator Or Baseline | Boscalid (Commercial SDHI): 4.16 μg/mL |
| Quantified Difference | Antifungal agent 125 IC50 is 13.7% lower (more potent) than boscalid. |
| Conditions | In vitro SDH enzymatic activity assay. |
Why This Matters
This quantifiable difference in target engagement indicates a higher intrinsic potency at the molecular level, which is a critical selection criterion for researchers developing more effective SDHI-based fungicides or studying structure-activity relationships.
- [1] Ren X, Pu J, Fu H, Lei B, Zhang Y, Jin L, Pan L. Novel furazanoazepines derivatives as SDH inhibitors: Design, synthesis and their fungicidal activities. Bioorg Chem. 2025 Feb 4;157:108244. View Source
